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Compound of Interest

Compound Name: GSK2256098

Cat. No.: B612001

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of GSK2256098, a
potent and selective inhibitor of Focal Adhesion Kinase (FAK). The information presented
herein is intended to equip researchers, scientists, and drug development professionals with a
comprehensive understanding of the inhibitor's target engagement and potential off-target
effects, facilitating informed decisions in preclinical and clinical research.

Introduction

GSK2256098 is a reversible, ATP-competitive small molecule inhibitor of Focal Adhesion
Kinase (FAK), a non-receptor tyrosine kinase that plays a pivotal role in cellular adhesion,
proliferation, migration, and survival.[1][2] Dysregulation of FAK signaling is implicated in the
progression of various solid tumors, making it an attractive target for cancer therapy. A critical
aspect of any targeted therapy is its selectivity, as off-target activities can lead to unforeseen
side effects and reduced therapeutic efficacy. This document summarizes the key quantitative
data defining the selectivity of GSK2256098, details the experimental methodologies used for
its characterization, and visualizes the relevant biological and experimental pathways.

Selectivity Profile of GSK2256098

GSK2256098 has demonstrated high potency and selectivity for FAK in a variety of preclinical
studies. The inhibitor exhibits a potent enzymatic inhibitory activity with an apparent
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dissociation constant (Ki) of 0.4 nM and a half-maximal inhibitory concentration (IC50) of 1.5
nM.[1][2]

To assess its broader kinase selectivity, GSK2256098 was evaluated against a panel of 261
kinases using the Millipore KinaseProfiler™ service. In this extensive screen, FAK was the only
kinase to be significantly inhibited by more than 50%.[3] This highlights the remarkable
specificity of GSK2256098 for its intended target.

Furthermore, GSK2256098 displays a high degree of selectivity over the closest related family
member, Proline-rich tyrosine kinase 2 (Pyk2), with an approximate 1000-fold greater potency
for FAK.[2][3] In cellular assays, GSK2256098 effectively inhibits FAK autophosphorylation at
its Tyr397 site, a key step in its activation, with IC50 values in the low nanomolar range across
various cancer cell lines.[1][4]

Table 1: In Vitro and Cellular Inhibition Data for

GSK2256098

Target/Assay Parameter Value (nM) Cell Line/System

FAK (enzymatic) Ki 0.4

FAK (enzymatic) IC50 15
U87MG

FAK (cellular pY397) IC50 8.5 )
(Glioblastoma)
A549 (Lung

FAK (cellular pY397) IC50 12 ]
Carcinoma)
OVCARS (Ovarian

FAK (cellular pY397) IC50 15 )
Carcinoma)

Pyk2 Selectivity Ratio ~1000-fold vs FAK

FAK Signaling Pathway and Mechanism of Inhibition

FAK is a central node in integrin-mediated signaling pathways. Upon integrin clustering, FAK is
recruited to focal adhesions and undergoes autophosphorylation at tyrosine 397 (Y397). This
phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family
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kinases, leading to the formation of a dual kinase complex. This complex then phosphorylates
a number of downstream targets, including paxillin and p130Cas, activating signaling cascades
such as the PI3K-Akt and Ras-MEK-ERK pathways, which promote cell survival, proliferation,

and migration.

GSK2256098, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of the FAK
kinase domain, preventing the transfer of phosphate from ATP to its substrates. This directly
inhibits the autophosphorylation of FAK at Y397, thereby blocking the recruitment of Src and
the subsequent activation of downstream pro-survival and pro-proliferative signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed
[pubmed.ncbi.nim.nih.gov]

3. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of
pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

4. reactionbiology.com [reactionbiology.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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